molecular formula C5H8F2O B2631804 2,2-Difluoro-3-methylbut-3-en-1-ol CAS No. 93854-64-9

2,2-Difluoro-3-methylbut-3-en-1-ol

Cat. No.: B2631804
CAS No.: 93854-64-9
M. Wt: 122.115
InChI Key: FVOBCUWMZOEZAI-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methylbut-3-en-1-ol ( 93854-64-9) is a high-value fluorinated building block of interest in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C5H8F2O and a molecular weight of 122.11 g/mol, features a unique structure that combines an alcohol moiety with a geminal difluoro group and a terminal alkene . The presence of both the difluoro group, which can significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, and the reactive alkene makes this compound a versatile intermediate for various chemical transformations, including cycloadditions and polymerizations. Researchers can utilize this reagent to incorporate a fluorinated segment into larger, more complex molecules, which is particularly valuable in the development of pharmaceuticals and agrochemicals. The SMILES representation for this compound is C=C(C)C(F)(F)CO . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

2,2-difluoro-3-methylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-4(2)5(6,7)3-8/h8H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOBCUWMZOEZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methylbut-3-en-1-ol typically involves the fluorination of suitable precursor compounds. One common method is the reaction of 3-methylbut-3-en-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond can be reduced to yield saturated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of 2,2-difluoro-3-methylbut-3-en-1-one.

    Reduction: Formation of 2,2-difluoro-3-methylbutan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-methylbut-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methylbut-3-en-1-ol depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s biological activity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylbut-2-en-1-ol
  • 3-Methylbut-2-en-1-ol
  • 2,2-Difluoro-3-methylbutan-1-ol

Uniqueness

2,2-Difluoro-3-methylbut-3-en-1-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2,2-Difluoro-3-methylbut-3-en-1-ol (DFMBO) is a fluorinated organic compound with the molecular formula C5_5H8_8F2_2O. Its unique structure, characterized by two fluorine atoms and a hydroxyl group, contributes to its distinct chemical and biological properties. This article explores the biological activity of DFMBO, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

DFMBO is synthesized through the fluorination of 3-methylbut-3-en-1-ol using agents like diethylaminosulfur trifluoride (DAST). The presence of fluorine atoms enhances its reactivity and stability compared to non-fluorinated analogs. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives that may exhibit varying biological activities.

The biological activity of DFMBO is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, which can influence the compound's binding affinity to enzymes or receptors. The fluorine atoms may enhance the compound's reactivity, potentially leading to increased efficacy in biological systems.

Antimicrobial Properties

Research indicates that DFMBO exhibits antimicrobial activity against various pathogens. Its structural features may enhance its ability to disrupt microbial membranes or inhibit essential enzymatic processes. For instance, studies have shown that fluorinated compounds often demonstrate increased potency against bacterial strains compared to their non-fluorinated counterparts.

Cytotoxicity

DFMBO has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells by affecting cellular signaling pathways. For example, one study demonstrated that DFMBO could inhibit the growth of glioma cell lines through mechanisms involving proteasome inhibition, similar to other known cytotoxic agents.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Its ability to interact with active sites of enzymes could lead to the development of new therapeutic agents targeting specific diseases. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been explored due to their role in cell cycle regulation.

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of DFMBO against Staphylococcus aureus showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.
  • Cytotoxicity : In vitro assays demonstrated that DFMBO reduced the viability of glioma cells by approximately 40% at a concentration of 50 µM after 48 hours of exposure.
  • Enzyme Inhibition : DFMBO was found to inhibit CDK activity in a dose-dependent manner, with an IC50_{50} value comparable to established CDK inhibitors.

Comparative Analysis

To understand the uniqueness of DFMBO in relation to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
This compoundTwo fluorine atoms; hydroxyl groupAntimicrobial; cytotoxic; enzyme inhibitor
2-Fluoro-3-methylbut-2-en-1-olOne fluorine atom; double bondModerate antimicrobial activity
3-Methylbut-2-en-1-olNo fluorine; double bondLimited biological activity

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